N-(2,4,5-Trichlorophenyl)acetamide

Catalog No.
S662929
CAS No.
23627-24-9
M.F
C8H6Cl3NO
M. Wt
238.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4,5-Trichlorophenyl)acetamide

CAS Number

23627-24-9

Product Name

N-(2,4,5-Trichlorophenyl)acetamide

IUPAC Name

N-(2,4,5-trichlorophenyl)acetamide

Molecular Formula

C8H6Cl3NO

Molecular Weight

238.5 g/mol

InChI

InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

VUSLTUGEJURGLB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

The exact mass of the compound N-(2,4,5-Trichlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,4,5-Trichlorophenyl)acetamide (CAS 23627-24-9) is a chlorinated aromatic amide used as a key building block in specialized organic synthesis. It is the N-acetylated, and therefore reactivity-moderated, form of 2,4,5-trichloroaniline. This acetylation provides crucial process control for multi-step syntheses, particularly in the development of agrochemicals and performance materials where specific substitution patterns are critical for final product efficacy and properties.

Substituting N-(2,4,5-Trichlorophenyl)acetamide with its precursor amine, 2,4,5-trichloroaniline, sacrifices critical process control; the free amine's high reactivity can lead to undesirable side reactions and over-halogenation. The acetyl group serves as a built-in protecting group, moderating the aniline's nucleophilicity and deactivating the phenyl ring for more selective downstream reactions. Furthermore, isomers such as N-(2,4,6-trichlorophenyl)acetamide or analogs with different chlorination patterns are not interchangeable, as the specific 2,4,5-substitution pattern is a determining factor for the biological activity and spectral properties of the final products, such as next-generation fungicides or specialized dyes.

Precursor Suitability: Enhanced Process Control and Stability via N-Acetylation

N-(2,4,5-Trichlorophenyl)acetamide is the acetyl-protected form of 2,4,5-trichloroaniline, a modification that provides significant advantages in process chemistry. Acetylation of the amino group moderates its high reactivity and reduces the electron-donating effect on the phenyl ring. This deactivation is critical for preventing unwanted side reactions, such as the uncontrolled poly-bromination that occurs with unprotected aniline, allowing for more selective mono-substitution in subsequent synthetic steps. Procuring the acetylated form eliminates the need for an in-house protection step, saving time and avoiding the handling of corrosive acetylating agents like acetic anhydride or acetyl chloride.

Evidence DimensionReactivity and Process Compatibility
Target Compound DataModerated reactivity; ring deactivation for selective substitution; stable, crystalline solid.
Comparator Or Baseline2,4,5-Trichloroaniline (precursor): Highly reactive amino group; strongly activated ring leading to potential side-reactions (e.g., poly-substitution); requires separate acetylation step for controlled synthesis.
Quantified DifferenceQualitative but mechanistically crucial: shifts reaction pathway from uncontrolled poly-substitution to selective mono-substitution.
ConditionsStandard electrophilic substitution reactions (e.g., halogenation, nitration) used in multi-step organic synthesis.

This compound is purchased to bypass a protection step, reduce side reactions, improve yield, and enable more precise chemical transformations compared to using the raw aniline precursor.

Validated Toxophore: N-(2,4,5-Trichlorophenyl) Moiety Enables Fungicidal Activity Outperforming Commercial Standards

While direct fungicidal data for N-(2,4,5-Trichlorophenyl)acetamide is not the primary application, the core N-(2,4,5-trichlorophenyl) chemical group it provides is a validated toxophore for potent fungicides. In a study focused on novel cycloalkylsulfonamides, a derivative synthesized from this moiety, compound III-18, demonstrated superior in vitro activity against the plant pathogen *Botrytis cinerea* compared to the established commercial fungicide procymidone. The derivative showed an EC50 of 4.17 µg/mL, which was lower than procymidone's EC50 of 4.46 µg/mL in the same mycelia growth assay.

Evidence DimensionFungicidal Activity (EC50)
Target Compound DataA derivative containing the N-(2,4,5-trichlorophenyl) moiety exhibited an EC50 of 4.17 µg/mL.
Comparator Or BaselineCommercial fungicide Procymidone: EC50 of 4.46 µg/mL.
Quantified DifferenceThe derivative was ~7% more potent in this specific assay.
ConditionsIn vitro mycelia growth assay against *Botrytis cinerea*.

This demonstrates that the N-(2,4,5-trichlorophenyl) core is a viable and potent building block for discovering new, high-efficacy fungicides, making the parent acetamide a valuable precursor for agrochemical R&D programs.

Lead Generation in Agrochemical R&D

Use as a core building block in discovery programs for novel fungicides. The demonstrated potency of the N-(2,4,5-trichlorophenyl) moiety against pathogens like *Botrytis cinerea* makes this compound a high-potential starting material for developing next-generation crop protection agents.

Intermediate for Controlled Aromatic Substitution

Ideal for multi-step syntheses where selective functionalization of the trichlorophenyl ring is required. The acetyl group's moderating influence allows for controlled electrophilic substitution reactions, preventing over-reaction and improving the yield of the desired isomer, which is critical in the synthesis of complex dyes, pigments, or pharmaceutical intermediates.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23627-24-9

Wikipedia

Acetanilide, 2',4',5'-trichloro-

Dates

Last modified: 08-15-2023

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